2-甲基-5-(氧杂环丙烷-3-氧基)-1,3,4-噻二唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

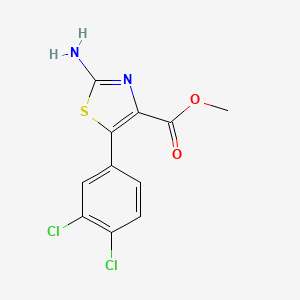

2-Methyl-5-(oxetan-3-yloxy)-1,3,4-thiadiazole is a compound that falls within the broader class of 1,3,4-thiadiazole derivatives. These compounds are of significant interest due to their diverse range of biological activities and potential applications in various fields, including medicine and agriculture. The 1,3,4-thiadiazole core structure is known for its presence in compounds with fungicidal, antiviral, and muscarinic receptor agonist activities .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives can be achieved through various methods. One approach involves the condensation of semicarbazide or thiosemicarbazide with corresponding aldehydes, followed by I2-mediated oxidative C–O/C–S bond formation. This method is compatible with a range of aldehydes and provides an efficient and scalable route to synthesize diazole derivatives with a 2-amino substituent . Another method includes microwave-assisted synthesis, which is solvent-free and has been used to prepare 2,5-diaryl-1,3,4-thiadiazole derivatives .

Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives can be characterized using various spectroscopic techniques such as NMR and MS, along with elemental analyses. X-ray crystallography can reveal the arrangement of these molecules, as demonstrated by the tilt lamellar arrangement found in certain 2,5-diaryl-1,3,4-thiadiazole derivatives .

Chemical Reactions Analysis

1,3,4-Thiadiazole derivatives can undergo a variety of chemical reactions. For instance, methylation reactions have been studied, showing preferential methylation at specific nitrogen atoms within the thiadiazole ring, leading to the formation of mesoionic compounds . Additionally, the synthesis of side chains for cephem antibiotics involves reactions such as skeletal rearrangement and O-methylation, indicating the versatility of thiadiazole derivatives in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives can be quite diverse. For example, the liquid crystalline properties of these compounds can be tuned by altering peripheral n-alkoxy chains, leading to the formation of different mesophases with varying temperature ranges. The electrical conductivity of these mesophases has been reported to be in the range of 10^(-3) to 10^(-4) S cm^(-1), which is higher than that of their solid films . This highlights the potential of thiadiazole derivatives in materials science, particularly in the development of conductive materials.

科学研究应用

生物活性与结构分析

1,3,4-噻二唑核心是药物化学中突出的药理支架,可合成具有显著生物活性的衍生物。例如,设计并合成了一系列源自 5-取代-1,3,4-噻二唑-2-胺的席夫碱以研究其生物学特性。这些化合物对各种菌株表现出显着的 DNA 保护能力和抗菌活性。具体而言,这些化合物对癌细胞系表现出细胞毒性,表明具有在对癌细胞具有最小细胞毒性的情况下开发化疗药物的潜力 (Gür 等人,2020 年)。

抗菌和抗真菌活性

已经合成并评估了新型基于 1,3,4-噻二唑的分子对它们的抗菌和抗真菌活性。这些研究发现了对细菌和真菌具有中等到显着活性的化合物,为设计新的抗菌剂提供了见解。例如,无溶剂合成的 1,3,4-噻二唑对各种微生物表现出有希望的抗菌活性,支持它们在对抗微生物感染中的潜在应用 (Shehadi 等人,2022 年)。

抗氧化性能

结合了 1,3,4-噻二唑部分的化合物也因其抗氧化性能而被探索。这些化合物的合成和表征揭示了相当的抗菌、抗真菌和体外抗氧化活性,突出了它们作为具有抗氧化益处的治疗剂的潜力 (Al-Amiery 等人,2013 年)。

分子组织和相互作用研究

使用光谱技术研究了 1,3,4-噻二唑衍生物在生物膜中的分子组织和相互作用。这些研究提供了对化合物的聚集效应和与脂质双层的相互作用的见解,这对于了解它们在分子水平上的作用机制至关重要 (Kluczyk 等人,2016 年)。

属性

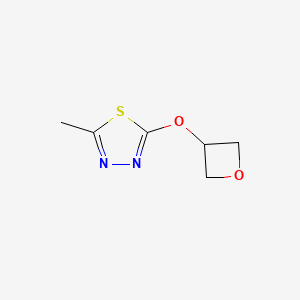

IUPAC Name |

2-methyl-5-(oxetan-3-yloxy)-1,3,4-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-4-7-8-6(11-4)10-5-2-9-3-5/h5H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCXMQEPIVDWMGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)OC2COC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(1-Methylimidazol-2-yl)methyl]piperazine;trihydrochloride](/img/structure/B2544195.png)

![2-(2-Oxabicyclo[3.1.1]heptan-4-yl)acetic acid](/img/structure/B2544200.png)

![2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2544204.png)

![7,7-Dimethoxy-2-azaspiro[3.5]nonane](/img/structure/B2544208.png)

![3-iodo-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2544214.png)

![N-{3-[1-(6-chloro-4-phenylquinazolin-2-yl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2544215.png)